5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex molecule featuring a tricyclic core with three nitrogen atoms (triaza), a sulfonyl group, and a 2,4-dichloro-5-methylphenyl substituent. The sulfonyl group may enhance solubility and binding affinity, while the chlorinated aromatic ring could contribute to bioactivity, as seen in pesticidal compounds like metconazole and triticonazole . The triazatricyclo system imparts rigidity, which may influence conformational stability and target interactions.
Properties
IUPAC Name |
5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c1-11-8-16(14(20)9-13(11)19)27(25,26)22-7-5-15-12(10-22)18(24)23-6-3-2-4-17(23)21-15/h2-4,6,8-9H,5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZXGQGJFPZVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the sulfonyl and dichloromethylphenyl groups. Common synthetic routes may involve:
Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: The sulfonyl and dichloromethylphenyl groups are introduced through substitution reactions, often using reagents such as sulfonyl chlorides and dichloromethylphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as sulfonyl chlorides and dichloromethylphenyl derivatives are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Interacting with DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dichloro-5-methylphenyl group in the target compound contrasts with the methoxy/hydroxyphenyl groups in IIi/IIj. Chlorine and methyl groups may improve lipophilicity and metabolic stability, favoring pesticidal activity, whereas polar groups (e.g., -OH, -OCH₃) in IIi/IIj might limit membrane permeability .
Functional Analogues in Agrochemical Contexts
Chlorinated aromatic rings are common in fungicides and herbicides. Comparisons with compounds:
Key Observations :
- Chlorinated Aromatic Moieties : The 2,4-dichloro substitution in the target compound mirrors the 4-chlorophenyl groups in metconazole/triticonazole, which are critical for binding to fungal cytochrome P450 enzymes .
- Sulfonyl vs. Triazole: The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, analogous to the triazole ring’s role in metconazole.
Research Findings and Implications
- Synthetic Pathways : While highlights advancements in bioactive compound synthesis, the target compound’s complexity suggests multi-step reactions, possibly involving sulfonylation of a triazatricyclo precursor .
- The sulfonyl group could mitigate resistance mechanisms seen in triazole-based fungicides .
- Spectroscopic Characterization : Compounds like IIi and IIj () were analyzed via spectral methods, suggesting that NMR and mass spectrometry would be critical for verifying the target compound’s structure .
Biological Activity
The compound 5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12Cl2N4O2S
- Molecular Weight : 359.24 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties through apoptosis induction and inhibition of cell proliferation in various cancer cell lines.
- Case Study : A study on structurally related sulfonyl compounds demonstrated significant cytotoxicity against human cancer cells (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
-
Antimicrobial Properties : The presence of the sulfonyl group often enhances the antimicrobial efficacy of compounds against a variety of pathogens.
- Findings : In vitro tests have shown that related compounds exhibit bactericidal activity against Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Research Insight : Studies have highlighted that similar triazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism.
Toxicity and Safety Profile
The toxicity profile of this compound is crucial for its potential therapeutic applications:
- Acute Toxicity : Animal studies indicate that high doses may lead to liver and kidney damage.
- Chronic Exposure Risks : Long-term exposure may result in carcinogenic effects based on rodent studies that link similar compounds to tumor formation in various organs .
Summary of Research Findings
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Catalysts : Use of triethylamine or palladium catalysts for coupling reactions .
- Reaction Time : Extended times (12–24 hours) for sulfonylation and tricyclic ring formation . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity.
Q. Which analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity and structural integrity of the tricyclic core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- HPLC-PDA : Assesses purity and identifies byproducts using reverse-phase C18 columns .
- X-ray Crystallography : Resolves conformational ambiguities in the fused ring system (if crystals are obtainable) .
Q. How can researchers screen for potential biological activity?
Methodological approaches include:
- Biochemical Probes : Functionalize the sulfonyl group to target enzymes (e.g., kinases or proteases) via fluorogenic assays .
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and monitor apoptosis markers (e.g., caspase-3 activation) .
- Structural Analogs : Compare activity with derivatives (e.g., halogen-substituted phenyl groups) to identify pharmacophores .
Advanced Research Questions
Q. How should experimental designs be structured to investigate structure-activity relationships (SAR)?
- Variable Substituents : Systematically modify the dichlorophenyl and sulfonyl groups to assess electronic and steric effects .
- Theoretical Frameworks : Link SAR to computational models (e.g., DFT calculations for electron distribution) or receptor-ligand docking studies .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to quantify IC₅₀ values in enzyme inhibition assays .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine) .
- Solubility Issues : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic Stability : Use liver microsome assays to evaluate compound degradation and adjust experimental timelines accordingly .
Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with catalytic residues) .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using software like Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier permeability to prioritize analogs .
Q. What methodologies are recommended for studying environmental stability and degradation pathways?
- Hydrolytic Stability : Incubate the compound at varying pH (2–12) and analyze degradation products via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and quantify half-life using kinetic modeling .
- Biotic Transformation : Use soil microcosms or microbial cultures to identify metabolites (e.g., dechlorinated intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
